molecular formula C13H19Cl2NO3S B2844111 3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide CAS No. 428482-74-0

3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B2844111
CAS No.: 428482-74-0
M. Wt: 340.26
InChI Key: UZGKQSHXIAULCJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C13H19Cl2NO3S. It is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of two propyl groups. This unique structure may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO3S/c1-4-8-16(9-5-2)20(17,18)11-7-6-10(14)12(15)13(11)19-3/h6-7H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGKQSHXIAULCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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